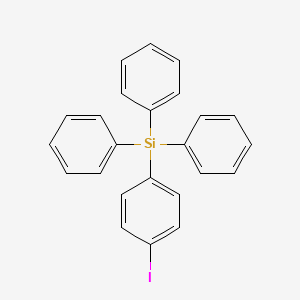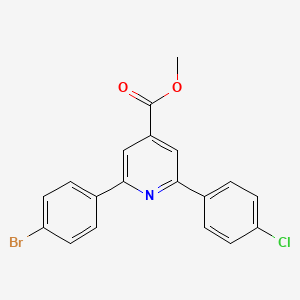
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is an organic compound belonging to the class of acrylonitriles. This compound is characterized by the presence of a nitrile group attached to an acrylate backbone, with two aromatic rings substituted at the 2 and 3 positions. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-isopropylbenzyl cyanide in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The double bond and nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylethylamine or 4-isopropylphenylethylamine.
Substitution: Formation of 4-chloro-2-nitrophenyl or 4-chloro-2-bromophenyl derivatives.
Applications De Recherche Scientifique
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
- (E)-2-(4-Methylphenyl)-3-(4-isopropylphenyl)acrylonitrile
- (E)-2-(4-Bromophenyl)-3-(4-isopropylphenyl)acrylonitrile
Comparison: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is unique due to the presence of both 4-chlorophenyl and 4-isopropylphenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C18H16ClN |
|---|---|
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
(E)-2-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClN/c1-13(2)15-5-3-14(4-6-15)11-17(12-20)16-7-9-18(19)10-8-16/h3-11,13H,1-2H3/b17-11- |
Clé InChI |
OSLPTUGJXMVFSS-BOPFTXTBSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)
![2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione](/img/structure/B12041332.png)

![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12041358.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)

